1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-2,4,5-trichlorobenzene

Description

Historical Context and Discovery

The compound this compound emerged from systematic efforts to explore hybrid structures combining piperazine, sulfonyl, and halogenated aromatic motifs. Its synthesis was first documented in patent literature and academic research articles as part of broader initiatives to develop novel therapeutic agents targeting central nervous system (CNS) disorders and infectious diseases. The strategic incorporation of a diphenylmethyl group into the piperazine moiety reflects historical trends in neuropharmacology, where such substitutions are known to enhance blood-brain barrier permeability and receptor affinity. Early synthetic routes involved multi-step reactions starting from commercially available disulfonyl dichlorides and piperazine derivatives, with optimizations focusing on improving yield and purity under controlled conditions.

Structural Significance in Medicinal Chemistry

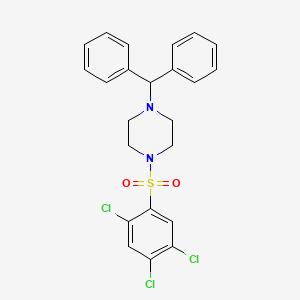

The molecular architecture of this compound integrates three pharmacologically relevant components:

- Piperazine Core : The piperazine ring is a well-established scaffold in drug design, contributing to bioavailability and enabling conformational flexibility for target engagement. Its substitution with a diphenylmethyl group enhances lipophilicity, potentially improving CNS penetration.

- Sulfonyl Linker : The sulfonyl group acts as a hydrogen bond acceptor, facilitating interactions with enzymatic active sites or receptor pockets. This feature is shared with sulfonamide antibiotics, underscoring its versatility in molecular recognition.

- Trichlorobenzene Moiety : The electron-withdrawing chlorine atoms stabilize the aromatic system and modulate electronic properties, which may influence binding kinetics and metabolic stability.

The synergy between these components is illustrated in Table 1, which summarizes their roles in medicinal chemistry.

Table 1: Structural Components and Their Pharmacological Roles

| Component | Role | Example Applications |

|---|---|---|

| Piperazine ring | Enhances CNS activity | Antipsychotics, antidepressants |

| Sulfonyl group | Facilitates target interaction | Antibiotics, enzyme inhibitors |

| Trichlorobenzene | Improves metabolic stability | Halogenated drug scaffolds |

| Diphenylmethyl group | Modulates lipophilicity | GPCR ligand design |

Research Significance and Academic Review Scope

Recent studies have positioned this compound as a promising candidate for structure-activity relationship (SAR) investigations. Its modular design allows for targeted modifications, such as varying substituents on the piperazine ring or adjusting halogenation patterns on the benzene core. For instance, parallel research on piperazine-sulfonyl hybrids has demonstrated potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA), suggesting potential cross-applications for this compound. Computational studies, including density functional theory (DFT) and ADME predictions, further support its drug-like properties, such as optimal polar surface area and clogP values.

Ongoing academic inquiries focus on:

- Target Identification : Probing interactions with neurotransmitter transporters or microbial enzymes.

- Synthetic Optimization : Developing scalable routes using advanced techniques like continuous flow reactors.

- Biological Screening : Evaluating efficacy in preclinical models of CNS disorders or infectious diseases.

Properties

IUPAC Name |

1-benzhydryl-4-(2,4,5-trichlorophenyl)sulfonylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21Cl3N2O2S/c24-19-15-21(26)22(16-20(19)25)31(29,30)28-13-11-27(12-14-28)23(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-10,15-16,23H,11-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAUYANVOZPFYOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21Cl3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

495.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-2,4,5-trichlorobenzene typically involves multiple steps, starting with the preparation of the piperazine derivative and subsequent sulfonylation and chlorination reactions. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized use in research rather than large-scale manufacturing. the principles of organic synthesis, such as batch processing and the use of high-efficiency reactors, would apply to its production .

Chemical Reactions Analysis

Types of Reactions

1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-2,4,5-trichlorobenzene can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, amines.

Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may produce various substituted derivatives of the original compound .

Scientific Research Applications

Pharmaceutical Applications

-

Antipsychotic and Antidepressant Activities :

- The compound is structurally related to piperazine derivatives, which are known for their antipsychotic properties. Research indicates that compounds containing piperazine moieties can influence neurotransmitter systems, particularly serotonin and dopamine receptors, making them potential candidates for treating disorders like schizophrenia and depression .

-

Anticancer Activity :

- Recent studies have highlighted the potential of sulfonamide derivatives in cancer therapy. Compounds similar to 1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-2,4,5-trichlorobenzene have shown cytotoxic effects against various cancer cell lines. For instance, sulfonamide derivatives have been evaluated for their ability to induce apoptosis in human cancer cells .

- Metabolic Syndrome Treatment :

Case Study 1: Anticancer Evaluation

A study investigated a series of sulfonamide derivatives including this compound for their anticancer properties. The results indicated significant cytotoxicity against breast and colon cancer cell lines when tested in vitro. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Neuropharmacological Effects

In another study focused on neuropharmacology, compounds similar to this compound were tested for their ability to modulate serotonin receptors. The findings suggested that these compounds could potentially alleviate symptoms associated with anxiety and depression by enhancing serotonergic signaling .

Mechanism of Action

The mechanism of action of 1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-2,4,5-trichlorobenzene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogs and Key Differences

Pharmaceutical Impurities ()

- Impurity A (1-(Diphenylmethyl)piperazine; CAS 841-77-0)

- Molecular Formula : C₁₇H₂₀N₂

- Key Features : Lacks the sulfonyl-trichlorobenzene moiety, retaining only the diphenylmethyl-piperazine core.

- Implications : Simpler structure reduces molar mass (252.36 g/mol) and likely increases solubility compared to the target compound. Its role as a pharmaceutical impurity suggests it may form during incomplete sulfonation or coupling steps in synthesis .

- Impurity E (1,4-Bis(diphenylmethyl)piperazine; CAS 216581-01-0) Molecular Formula: C₃₄H₃₂N₂ Key Features: Two diphenylmethyl groups on the piperazine ring, omitting the sulfonyl-trichlorobenzene group.

Giripladib (PLA-695; CAS 865200-20-0)

- Molecular Formula : C₄₁H₃₆ClF₃N₂O₄S

- Key Features: Shares the diphenylmethyl-piperazine and sulfonyl groups but incorporates a trifluoromethyl-benzylsulfonylaminoethyl-indole moiety and a benzoic acid chain.

- Implications : Greater complexity (molar mass: 745.25 g/mol) and presence of ionizable groups (e.g., carboxylic acid) enhance bioavailability for pain management applications. The target compound’s trichlorobenzene may confer distinct electronic effects compared to Giripladib’s indole and trifluoromethyl groups .

Physicochemical and Functional Comparisons

| Compound | Molecular Formula | Molar Mass (g/mol) | Key Functional Groups | Potential Applications |

|---|---|---|---|---|

| Target Compound | C₂₃H₂₁Cl₃N₂O₂S | 495.85 | Piperazinylsulfonyl, trichlorobenzene | Pharmaceutical intermediates |

| Impurity A (1-(Diphenylmethyl)piperazine) | C₁₇H₂₀N₂ | 252.36 | Diphenylmethylpiperazine | Synthesis impurity |

| Giripladib | C₄₁H₃₆ClF₃N₂O₄S | 745.25 | Indole, trifluoromethyl, sulfonyl, benzoic acid | Pain/arthritis therapy |

Key Observations :

- The sulfonyl group in the target compound may enhance stability and hydrogen-bonding capacity compared to Impurities A and E, which lack this group .

- Compared to Giripladib, the target compound’s simpler structure may limit biological targeting versatility but could streamline synthesis for intermediate use .

Biological Activity

1-((4-(Diphenylmethyl)piperazinyl)sulfonyl)-2,4,5-trichlorobenzene is a compound that has garnered interest due to its potential biological activities. This compound features a complex molecular structure characterized by a piperazine moiety and multiple chlorine substituents, which may contribute to its pharmacological properties. Understanding the biological activity of this compound is crucial for its potential applications in medicinal chemistry and drug development.

- Molecular Formula : C23H21Cl3N2O2S

- Molecular Weight : 495.85 g/mol

- CAS Number : Not specified in the provided data.

The compound's structure suggests that it may interact with various biological targets, potentially influencing cellular processes.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit a range of biological activities, including antibacterial, antifungal, and anti-inflammatory effects. The presence of the piperazine ring is particularly noteworthy as it is commonly found in many pharmacologically active agents.

Antibacterial Activity

Studies have shown that derivatives of piperazine can possess significant antibacterial properties. For instance, research demonstrated that compounds related to this compound exhibited notable activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Pseudomonas aeruginosa | 10 |

Antifungal Activity

The compound also demonstrated antifungal properties against strains such as Candida albicans. The efficacy of this compound in inhibiting fungal growth suggests its potential utility in treating fungal infections .

Anti-inflammatory Activity

The anti-inflammatory effects of similar compounds have been documented extensively. The carrageenan-induced paw edema model is commonly employed to evaluate anti-inflammatory activity. Compounds with structural similarities to this compound have shown significant inhibition of inflammation compared to standard anti-inflammatory agents like indomethacin .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies suggest that modifications on the piperazine ring and the sulfonamide group can significantly influence biological activity. For instance, varying the substituents on the diphenylmethyl group can lead to enhanced potency against specific bacterial strains .

Case Studies

- Case Study on Antibacterial Efficacy : A study conducted on a series of piperazine derivatives revealed that the introduction of a sulfonamide group significantly increased antibacterial activity against E. coli and S. aureus. The study highlighted that compounds with electron-withdrawing groups showed improved interaction with bacterial cell membranes .

- Anti-inflammatory Assessment : In another investigation, compounds similar to this compound were tested for their ability to reduce inflammation in animal models. Results indicated that these compounds could effectively inhibit inflammatory mediators such as TNF-alpha and IL-6 .

Q & A

Q. Basic Research Focus

- 1H/13C NMR : Key signals include sulfonyl-linked piperazine protons (δ 3.1–3.5 ppm) and trichlorophenyl aromatic protons (δ 7.8–8.2 ppm) .

- X-ray Crystallography : Resolve stereochemistry of the diphenylmethyl group (e.g., torsion angles >90° indicate steric hindrance) .

- Elemental Analysis : Validate C, H, N, S, and Cl content (±0.3% theoretical) .

What strategies optimize sulfonation reactions in piperazinyl derivatives to enhance regioselectivity?

Advanced Research Focus

Regioselectivity is controlled by:

- Protecting Groups : Temporarily block competing amine sites with Boc or Fmoc groups during sulfonation .

- Microwave-Assisted Synthesis : Reduces reaction time (10–15 minutes vs. 24 hours) and improves yield (85–92%) by enhancing sulfonyl chloride activation .

- Solvent Polarity : Polar aprotic solvents (DMF, acetonitrile) favor sulfonation at the less hindered piperazine nitrogen .

How do structural modifications at the sulfonyl or trichlorophenyl groups affect biological activity?

Q. Advanced Research Focus

- Sulfonyl Group : Replacement with carbonyl reduces receptor binding affinity (e.g., TRPV4 agonism drops by 60% when sulfonyl is replaced with carbonyl) .

- Trichlorophenyl Substitution : Fluorination at the 2-position enhances metabolic stability (t1/2 > 120 minutes in microsomal assays) but reduces solubility .

- Diphenylmethyl Moiety : Bulky substituents improve CNS penetration (logP > 3.5) but may increase off-target effects (e.g., CYP3A4 inhibition) .

How can researchers address discrepancies in biological assay results across different studies?

Q. Advanced Research Focus

- Assay Validation : Use standardized protocols for receptor binding (e.g., radioligand displacement assays with [3H]-labeled antagonists) and confirm results via orthogonal methods (e.g., calcium flux assays for TRPV4) .

- Data Normalization : Account for batch-to-batch variability in compound purity (e.g., HPLC purity >98%) and solvent effects (DMSO concentration ≤0.1%) .

- Meta-Analysis : Compare EC50/IC50 values across studies using standardized cell lines (e.g., HEK293 for GPCR assays) .

What in silico approaches predict the target receptors or enzymes for this compound?

Q. Advanced Research Focus

- Molecular Docking : Use AutoDock Vina to simulate binding to TRPV4 (PDB: 5TRP) or 5-HT2A receptors (PDB: 6WGT). Focus on sulfonyl interactions with Arg616 (TRPV4) or Asp155 (5-HT2A) .

- Pharmacophore Modeling : Identify essential features (e.g., sulfonyl group, trichlorophenyl hydrophobicity) using Schrödinger Phase .

- Machine Learning : Train models on ChEMBL data to predict off-target binding (e.g., CYP inhibition) .

How to design structure-activity relationship (SAR) studies focusing on the diphenylmethyl-piperazinyl moiety?

Q. Advanced Research Focus

- Analog Synthesis : Replace diphenylmethyl with smaller (benzyl) or bulkier (triphenylmethyl) groups to assess steric effects .

- Bioisosteres : Substitute piperazine with homopiperazine or morpholine to evaluate ring size/oxygenation impact on solubility .

- Pharmacokinetic Profiling : Measure logD (octanol-water), plasma protein binding (SPR), and metabolic stability (human liver microsomes) .

What are the challenges in achieving enantiomeric purity, and what chiral resolution methods are effective?

Q. Advanced Research Focus

- Chiral Chromatography : Use Chiralpak AD-H column with hexane:isopropanol (90:10) to resolve enantiomers (α > 1.2) .

- Diastereomeric Salt Formation : React with dibenzoyl-L-tartaric acid in ethyl acetate to isolate enantiopure crystals (>99% ee) .

- Asymmetric Synthesis : Employ Evans oxazolidinones or Sharpless epoxidation to control stereochemistry during piperazine functionalization .

How to investigate the metabolic stability of this compound using microsomal assays?

Q. Advanced Research Focus

- Incubation Conditions : Use human liver microsomes (1 mg/mL), NADPH regeneration system, and LC-MS/MS to monitor parent compound depletion (t1/2 calculation) .

- Metabolite Identification : High-resolution MS (Q-TOF) detects phase I metabolites (e.g., hydroxylation at the diphenylmethyl group) and phase II conjugates (glucuronidation) .

- CYP Inhibition Screening : Assess CYP3A4/2D6 inhibition via fluorogenic substrates (e.g., 7-benzyloxyquinoline) to predict drug-drug interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.